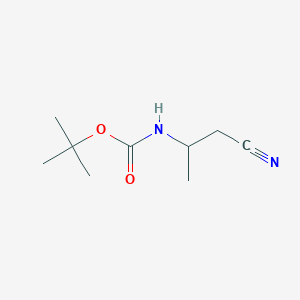

3-Boc-aminobutyronitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

194156-55-3 |

|---|---|

分子式 |

C9H16N2O2 |

分子量 |

184.24 g/mol |

IUPAC名 |

tert-butyl 3-amino-3-cyano-2-methylpropanoate |

InChI |

InChI=1S/C9H16N2O2/c1-6(7(11)5-10)8(12)13-9(2,3)4/h6-7H,11H2,1-4H3 |

InChIキー |

WTDQOCXXUUNNQK-UHFFFAOYSA-N |

SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C(C#N)N)C(=O)OC(C)(C)C |

製品の起源 |

United States |

Strategic Significance of Boc Protected Aminonitriles in Contemporary Organic Synthesis

The use of protecting groups is a fundamental strategy in organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Boc-protected aminonitriles, such as 3-Boc-aminobutyronitrile, are particularly valuable intermediates for several reasons:

Orthogonal Protection: The Boc group is stable to most nucleophiles and bases, which allows for selective reactions at other sites in the molecule without affecting the protected amine. This is a key principle in multi-step syntheses where different protecting groups with non-overlapping removal conditions are used, a strategy known as orthogonal protection. organic-chemistry.org

Enhanced Solubility: The Boc group can increase the solubility of the aminonitrile in organic solvents, facilitating reactions and purification processes. researchgate.net

Controlled Reactivity: The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. The presence of the Boc-protected amine allows for these transformations to be carried out in a controlled manner, leading to the synthesis of a diverse array of functionalized molecules.

The strategic placement of the Boc group on the aminonitrile backbone provides a robust and versatile tool for the construction of complex molecular architectures, making these compounds indispensable in modern synthetic chemistry. tandfonline.com

Preeminent Role As a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. 3-Boc-aminobutyronitrile exists as two enantiomers, (R)-3-Boc-aminobutyronitrile and (S)-3-Boc-aminobutyronitrile, which serve as crucial chiral building blocks for the synthesis of enantiomerically pure compounds. guidechem.com

The chirality of this compound is a key feature that allows for the introduction of a specific stereocenter into a target molecule. This is particularly important in the synthesis of pharmaceuticals, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The use of chiral building blocks like this compound offers a reliable and efficient method for controlling stereochemistry in a synthetic sequence. By starting with an enantiomerically pure building block, chemists can ensure the stereochemical integrity of the final product, avoiding the need for costly and often difficult chiral separations later in the synthesis.

The versatility of the nitrile and the protected amine functionalities, combined with the defined stereochemistry of the chiral center, makes this compound a highly sought-after intermediate in the asymmetric synthesis of a wide range of biologically active molecules. guidechem.comresearchgate.net

Synthesis and Chemical Properties

The synthesis of 3-Boc-aminobutyronitrile can be achieved through various synthetic routes. One common method involves the protection of the amino group of 3-aminobutyronitrile with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. tugraz.at The choice of starting material, whether racemic or an enantiomerically pure form of 3-aminobutyronitrile, will determine the stereochemistry of the final product.

Alternative synthetic approaches may involve the conversion of other functional groups into the nitrile or the protected amine. For instance, N-Boc-protected α-aminosulfones can be treated with potassium cyanide to yield N-Boc-protected α-aminonitriles. tandfonline.com

Physical and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C9H16N2O2 |

| Molecular Weight | 184.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents |

Note: Specific physical properties such as melting and boiling points can vary depending on the isomeric form and purity.

The chemical reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the nitrile. The Boc group can be removed under acidic conditions to liberate the free amine. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations allow for the conversion of this compound into a variety of other useful building blocks.

Applications in Medicinal Chemistry

Precursor for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism. mdpi.comnih.gov Inhibitors of DPP-4, known as gliptins, are a class of oral medications used for the treatment of type 2 diabetes. mdpi.comnih.gov Several blockbuster DPP-4 inhibitors feature a β-amino acid or a related structure in their core.

Role in the Synthesis of Sitagliptin (B1680988)

Sitagliptin, a potent and selective DPP-4 inhibitor, contains a trifluorophenyl-substituted β-amino acid amide moiety. google.comdiva-portal.org The chiral center in sitagliptin is crucial for its activity. (R)-3-Boc-aminobutyronitrile can be utilized as a key starting material for the synthesis of the chiral β-amino acid portion of sitagliptin. The synthesis often involves the transformation of the nitrile group into a carboxylic acid or an amide, followed by coupling with the other fragments of the sitagliptin molecule. google.comresearchgate.net

Role in the Synthesis of Vildagliptin (B1682220)

Vildagliptin is another important DPP-4 inhibitor that incorporates a chiral amine component. diva-portal.orgnih.gov While the structure of vildagliptin is different from that of sitagliptin, the principles of asymmetric synthesis using chiral building blocks apply. Synthetic routes towards vildagliptin can employ chiral aminonitriles as precursors to establish the required stereochemistry. nih.gov

The application of this compound and its derivatives in the synthesis of these and other DPP-4 inhibitors highlights the importance of this chiral building block in the development of modern medicines for metabolic diseases. mdpi.com

Conclusion

Direct Chemical Synthesis Approaches

Direct synthesis methods focus on the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an aminobutyronitrile scaffold. This transformation is critical for subsequent chemical manipulations where the presence of a free amino group would be detrimental.

N-tert-Butoxycarbonylation of Aminobutyronitrile Precursors

The core of the synthesis lies in the reaction of an aminobutyronitrile with a Boc-donating reagent. The efficiency and selectivity of this reaction can be influenced by the choice of reagent, solvent, and the use of catalytic systems.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) or (Boc)₂O, is the most prevalent reagent for the introduction of the Boc protecting group. fishersci.co.ukacademie-sciences.fr The reaction typically involves treating the aminonitrile with (Boc)₂O in a suitable solvent, often in the presence of a base to facilitate the reaction. fishersci.co.ukmychemblog.com The general conditions for Boc protection are flexible, often achieving high yields and rapid conversions under relatively mild conditions. fishersci.co.uk Solvents such as water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed, and the reaction is typically conducted at room temperature or with moderate heating. fishersci.co.uk

A general procedure involves dissolving the amine in a solvent, followed by the addition of (Boc)₂O and a base. fishersci.co.ukmychemblog.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the Boc-protected product is typically isolated through aqueous workup and extraction. mychemblog.com

For instance, the synthesis of N-Boc-protected α-aminonitriles has been described starting from α-amidosulfones. tandfonline.comresearchgate.net In one method, treatment of the sulfone with potassium cyanide in 2-propanol or a dichloromethane-water system under phase-transfer catalysis conditions affords the crystalline N-Boc-protected α-aminonitrile in good yields. tandfonline.com

To improve the rate and efficiency of the N-tert-butoxycarbonylation reaction, various catalytic systems have been developed. These catalysts can be broadly categorized as heterogeneous acid catalysts and nucleophilic catalysts.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. derpharmachemica.com Amberlite-IR 120, a strongly acidic ion-exchange resin, has emerged as an effective heterogeneous catalyst for the N-tert-butoxycarbonylation of amines with (Boc)₂O. derpharmachemica.comacs.org This method is notable for being performed under solvent-free conditions, which further enhances its environmental friendliness. derpharmachemica.com

The reaction using Amberlite-IR 120 is often rapid, with good to excellent yields of the corresponding N-tert-butylcarbamates achieved in a matter of minutes at room temperature. derpharmachemica.com The catalyst can be easily recovered by simple filtration and reused over multiple reaction cycles. derpharmachemica.com The use of such solid-supported catalysts avoids the issues associated with strong acids or bases, which can lead to side reactions. derpharmachemica.com

Table 1: N-Boc Protection of Amines using Amberlite-IR 120

| Amine Substrate | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Aniline | Dichloromethane (B109758) | 3 min | 95 |

| Aniline | Toluene | 3 min | 80 |

| Aniline | Acetonitrile | 3 min | 80 |

Data sourced from a study on N-Boc protection of various amines. derpharmachemica.com

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for the acylation of amines, including N-tert-butoxycarbonylation with (Boc)₂O. organic-chemistry.orgrsc.org DMAP functions by reacting with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate. commonorganicchemistry.com This intermediate is then attacked by the amine, regenerating the DMAP catalyst and yielding the Boc-protected amine. commonorganicchemistry.com The mechanism involves the release of carbon dioxide and tert-butanol (B103910) as byproducts. commonorganicchemistry.com

The use of DMAP can significantly accelerate the rate of Boc protection. commonorganicchemistry.com However, it's important to note that DMAP can also promote side reactions, and its use should be carefully controlled. rsc.orgcommonorganicchemistry.com Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature. mychemblog.comorganic-chemistry.org

Table 2: DMAP-Catalyzed N-Boc Protection

| Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 2-(1-phenylvinyl)aniline | 20 | Dichloromethane | 81 |

Data from a study on DMAP-catalyzed cyclization, which involves an initial N-Boc protection step. organic-chemistry.orgacs.org

Research into new reagents for N-Boc protection aims to develop more stable, efficient, and environmentally friendly alternatives. One such emerging reagent is 2-(tert-Butoxycarbonyloxyimino)-4,6-dimethoxy-1,3,5-triazine (Boc-DMT). organic-chemistry.orgorganic-chemistry.org Boc-DMT is a stable, non-irritating, and easy-to-handle crystalline solid. organic-chemistry.org

Boc-DMT has been shown to efficiently protect a variety of amines, including amino acids, in good yields in aqueous media. organic-chemistry.orgorganic-chemistry.org Reactions are typically carried out in solvents like methanol (B129727) or acetonitrile and are often complete within 15 to 60 minutes. organic-chemistry.org This reagent offers a practical and greener alternative for amino protection, particularly in aqueous environments. organic-chemistry.org

Synthetic Routes and Biocatalytic Innovations for this compound

The protected aminonitrile, this compound, serves as a valuable building block in organic synthesis. Its preparation and transformation are subjects of ongoing research, exploring both traditional chemical methods and modern biocatalytic alternatives. This article delves into specific synthetic methodologies and the application of biocatalysis for this compound and its derivatives.

Research on Derivatives, Analogues, and Synthetic Utility of 3 Boc Aminobutyronitrile

Synthesis and Characterization of Structurally Modified N-Protected Aminonitriles

The synthesis of N-protected β-aminonitriles and their derivatives often involves multi-step procedures starting from readily available precursors like amino acids. A common strategy is the conversion of an N-protected amino acid into an alcohol, followed by mesylation and subsequent displacement with a cyanide source. researchgate.net For instance, the synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, an analogue, begins with the reduction of (S)-phenylglycine, followed by Boc protection of the amine, activation of the hydroxyl group, and finally, nucleophilic substitution with sodium cyanide. researchgate.net

The Strecker reaction is a cornerstone for synthesizing α-aminonitriles, involving a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.comorganic-chemistry.org Organocatalysis has been effectively employed in Strecker-type reactions to produce enantioselective aminonitrile derivatives. mdpi.com Modifications to these fundamental reactions allow for the creation of a diverse library of structurally varied N-protected aminonitriles. For example, metal-free C-H bond cyanation of N-aryltetrahydroisoquinolines has been developed to afford α-aminonitriles in moderate to high yields. mdpi.com

Characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Common Characterization Techniques:

| Technique | Purpose | Typical Findings for N-Boc-aminonitriles |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Shows characteristic peaks for the N-H bond of the carbamate, the C=O of the Boc group, and the C≡N of the nitrile group. researchgate.net |

| ¹H NMR Spectroscopy | Determines the number and environment of hydrogen atoms. | Reveals signals corresponding to the protons of the t-butyl group (a singlet around 1.4 ppm), protons on the carbon backbone, and the N-H proton. researchgate.net |

| ¹³C NMR Spectroscopy | Determines the number and environment of carbon atoms. | Shows characteristic signals for the nitrile carbon, the carbonyl carbon of the Boc group, and the carbons of the t-butyl group and the main chain. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak confirms the expected molecular weight of the synthesized compound. researchgate.netijcr.info |

These analytical methods collectively provide unambiguous evidence for the successful synthesis and structural integrity of modified N-protected aminonitriles. researchgate.netijcr.info

Derivatization to Amides, Carboxylic Acids, and Cyclic Compounds

The nitrile functionality in 3-Boc-aminobutyronitrile is a versatile precursor that can be transformed into other important functional groups, significantly expanding its synthetic utility.

Amides and Carboxylic Acids: Hydrolysis of the nitrile group is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org

Acid Hydrolysis: Heating a nitrile under reflux with a dilute strong acid, such as hydrochloric acid, results in its complete hydrolysis to a carboxylic acid. libretexts.orgdocbrown.info The nitrogen atom is converted into an ammonium (B1175870) ion. libretexts.org

Alkaline Hydrolysis: Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification with a strong mineral acid is required to liberate the free carboxylic acid from its salt. libretexts.orgdocbrown.info

The conversion can sometimes be stopped at the intermediate amide stage through careful control of reaction conditions or by using specific reagents. nih.gov

Cyclic Compounds: N-Boc protected amino compounds are valuable starting materials for the synthesis of cyclic structures. For example, an enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one has been reported starting from a chiral cyclopentenone derivative. researchgate.net This synthesis involves key steps like stereoselective reductions and Mitsunobu reactions to install the Boc-protected amine with the desired stereochemistry, demonstrating how acyclic protected precursors can be elaborated into complex cyclic molecules. researchgate.net

Development of Advanced Synthetic Intermediates and Functional Molecules

This compound and its analogues are not merely synthetic curiosities but serve as crucial building blocks for more complex and functionally advanced molecules. nih.gov Their utility stems from the presence of multiple reactive sites that can be manipulated selectively.

The Boc-protected amine provides a stable yet readily cleavable nitrogen source, while the nitrile group can be elaborated into various functionalities as described previously. This dual functionality makes them ideal intermediates. For example, the hydrolysis of the nitrile to a carboxylic acid transforms the aminonitrile into a protected β-amino acid, a key structural motif in many biologically active compounds, including pharmaceuticals and natural products.

Examples of Synthetic Utility:

| Starting Material | Transformation | Resulting Intermediate/Molecule | Significance |

| N-Boc-aminonitrile | Hydrolysis of Nitrile libretexts.orgdocbrown.info | N-Boc-amino acid | Building block for peptides and peptidomimetics. |

| N-Boc-aminonitrile | Reduction of Nitrile | N-Boc-diamine | Precursor for polyamines, ligands, and heterocyclic compounds. |

| N-Boc-aminonitrile | Reaction with Grignard reagents | N-Boc-amino ketone | Intermediate for synthesizing various pharmacologically active agents. |

The development of catalytic protocols that tolerate a wide range of substrates has further broadened the applicability of these intermediates, enabling the construction of diverse molecular scaffolds. mdpi.com

Applications in Peptide Synthesis

The use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino function of amino acids is a well-established strategy in solid-phase peptide synthesis (SPPS). nih.govchempep.com this compound, after conversion to its corresponding carboxylic acid (N-Boc-β-aminobutyric acid), becomes a direct substrate for peptide synthesis.

In Boc-based SPPS, the N-terminal Boc group is removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA). chempep.comthermofisher.com The newly liberated free amine can then be coupled with the carboxyl group of the next incoming Boc-protected amino acid. This cycle of deprotection and coupling is repeated to assemble the desired peptide sequence.

The side chains of amino acids with reactive functional groups are protected with groups that are stable to the TFA used for Nα-Boc removal but can be cleaved at the end of the synthesis, usually by a strong acid like hydrogen fluoride (B91410) (HF). thermofisher.compeptide.com The use of Boc chemistry is particularly advantageous for the synthesis of complex or hydrophobic peptides. nih.gov While Fmoc chemistry has become more common due to its milder deprotection conditions, Boc chemistry remains essential for synthesizing peptides containing base-sensitive modifications or for specific complex targets. thermofisher.com

Advanced Analytical Methodologies for 3 Boc Aminobutyronitrile Research

Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The control of chiral purity is a critical aspect in the synthesis of enantiomerically pure compounds. For N-Boc protected amino acid derivatives, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective method for determining enantiomeric purity. rsc.org The separation of enantiomers is challenging because they possess identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment where the two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

Carbohydrate-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the enantioseparation of various chiral compounds, including N-Boc protected amino derivatives. rsc.orgresearchgate.net The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. Mobile phase polarity, temperature, flow rate, and the use of additives are key parameters that are optimized to maximize selectivity and resolution between the enantiomers. rsc.orgresearchgate.net For instance, normal-phase HPLC, often using a mobile phase consisting of hexane and an alcohol like isopropanol, is commonly employed for the separation of N-Boc protected compounds on polysaccharide-based CSPs. yakhak.org

The determination of enantiomeric excess (ee) is the primary goal of chiral analysis. This is a measure of the purity of a chiral sample. The application of a validated chiral HPLC method allows for the sensitive and accurate quantification of the minor enantiomer in the presence of the major one. yakhak.orgnih.gov This is essential for ensuring that the synthesized 3-Boc-aminobutyronitrile meets the required stereochemical purity for its intended application.

Table 1: Key Parameters in Chiral HPLC Method Development for Enantiomeric Purity

| Parameter | Description | Typical Conditions for N-Boc Derivatives |

| Chiral Stationary Phase (CSP) | The chiral column packing material that enables enantiomeric recognition. | Polysaccharide-based (e.g., cellulose or amylose derivatives like CHIRALPAK® series). rsc.orgresearchgate.net |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase: mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). yakhak.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 1.5 mL/min. yakhak.org |

| Temperature | Column temperature can influence selectivity and resolution. | Often controlled around 25°C. researchgate.net |

| Detection | The method used to detect the separated enantiomers as they elute. | UV-Vis spectroscopy is common, often at wavelengths around 210-254 nm. yakhak.orggoogle.com |

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable tools for the structural elucidation and confirmation of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.

In the ¹H NMR spectrum, a characteristic sharp singlet signal is expected around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. researchgate.netresearchgate.net Other signals corresponding to the protons of the aminobutyronitrile backbone would also be present in their respective regions.

The ¹³C NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the carbonyl carbon of the Boc group at approximately 153 ppm. researchgate.net The carbon atom of the nitrile group would also have a characteristic chemical shift.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like N-Boc derivatives, which allows for the detection of the molecular ion, confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. spectroscopyonline.com

A strong absorption band around 1690-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carbamate group in the Boc protector. researchgate.netresearchgate.net

An N-H stretching vibration is also expected around 3300-3400 cm⁻¹. researchgate.net

Stretching and bending vibrations for C-H bonds in the alkyl portions of the molecule will also be present. spectroscopyonline.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.4 - 1.5 ppm (singlet, 9H) |

| Methylene and methine protons (-CH₂-CH-) | Variable, depending on the exact structure | |

| Amine proton (-NH-) | Variable, broad signal | |

| ¹³C NMR | Carbonyl carbon (-C=O) | ~153 ppm |

| Quaternary carbon (-C(CH₃)₃) | ~80 ppm | |

| Methyl carbons (-C(CH₃)₃) | ~28 ppm | |

| Nitrile carbon (-C≡N) | ~117 - 120 ppm | |

| IR | Nitrile stretch (C≡N) | ~2240 - 2260 cm⁻¹ |

| Carbonyl stretch (C=O) | ~1690 - 1710 cm⁻¹ | |

| N-H stretch | ~3300 - 3400 cm⁻¹ | |

| Mass Spec (ESI) | Molecular Ion [M+H]⁺ or [M+Na]⁺ | Corresponding to the molecular weight of the compound plus a proton or sodium ion. |

Chromatographic Strategies for Reaction Monitoring and Product Isolation/Purification (e.g., TLC, HPLC)

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for the isolation and purification of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. derpharmachemica.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The relative retention factors (Rf values) of the starting materials and the product will be different, allowing for a qualitative assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds. google.com For the purification of this compound, preparative HPLC can be used to separate the desired product from unreacted starting materials, byproducts, and other impurities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often mixtures of water and acetonitrile (B52724) or methanol), is a common mode of separation for moderately polar organic compounds like N-Boc derivatives. google.com

Column chromatography using silica gel is another widely used technique for the purification of synthesized organic compounds. derpharmachemica.com The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their polarity. The fractions are collected and analyzed (often by TLC) to identify those containing the pure product.

Table 3: Chromatographic Techniques for this compound

| Technique | Application | Stationary Phase | Mobile Phase (Eluent) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica gel | Mixtures of nonpolar and polar solvents (e.g., hexane/ethyl acetate, chloroform/methanol) |

| Column Chromatography | Product purification | Silica gel (60-120 mesh) | Gradient or isocratic elution with solvent systems like chloroform/methanol (B129727). derpharmachemica.com |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, preparative purification | C18 (Reversed-phase) | Mixtures of water and an organic solvent like methanol or acetonitrile. google.com |

Future Research Directions and Emerging Paradigms in 3 Boc Aminobutyronitrile Chemistry

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of 3-Boc-aminobutyronitrile and its derivatives is increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact through the use of sustainable practices. Key areas of innovation include the adoption of greener solvents, the development of catalyst-free reaction conditions, and the implementation of atom-economical synthetic routes.

Traditional methods for the introduction and removal of the tert-butoxycarbonyl (Boc) protecting group often rely on volatile organic solvents (VOCs) that pose environmental and health risks. iaph.in A significant push in green chemistry is the replacement of these conventional solvents with more benign alternatives. Research is now focusing on the use of water, ionic liquids, and deep eutectic solvents for the synthesis and transformations of Boc-protected compounds. iaph.inthieme-connect.de These solvents not only reduce the environmental footprint but can also offer unique reactivity and selectivity. For instance, water-mediated, catalyst-free deprotection of N-Boc groups at elevated temperatures represents a simple and eco-friendly alternative to traditional acid-catalyzed methods.

Furthermore, the development of solvent-free reaction conditions is a cornerstone of green synthesis. The use of heterogeneous catalysts, such as solid-supported acids, can facilitate the Boc-protection of amines under solvent-free conditions, allowing for easy catalyst recovery and reuse, thereby minimizing waste.

Table 1: Comparison of Green Solvents for Boc-related Transformations

| Solvent Class | Examples | Advantages in Synthesis |

|---|---|---|

| Protic Solvents | Water, Ethanol | Low toxicity, readily available, can promote unique reactivity. |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, viable replacement for dichloromethane (B109758). iaph.in |

| Ionic Liquids (ILs) | [BMIM][BF4] | Low vapor pressure, tunable properties, potential for catalyst recycling. thieme-connect.de |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Biodegradable, low cost, simple preparation. |

Discovery of Novel Biocatalytic Systems for Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. For a chiral molecule like this compound, enzymatic methods are particularly attractive for achieving high enantiopurity. Future research is directed towards the discovery and engineering of novel enzymes for its synthesis and transformation.

Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids. nih.govnih.gov This enzymatic transformation is highly valuable for the stereoselective synthesis of β-amino acids from their corresponding β-aminonitriles. The kinetic resolution of racemic 3-aminobutyronitrile using an enantioselective nitrilase could provide a green and efficient route to enantiomerically pure (R)- or (S)-3-aminobutyronitrile, which can then be protected to yield the desired this compound enantiomer. researchgate.netd-nb.info Yeast nitrilases, which are often stable and active under acidic conditions, are particularly well-suited for the hydrolysis of aminonitriles that may be unstable at neutral or basic pH. nih.govd-nb.info

Lipases are another class of versatile biocatalysts that can be employed for the kinetic resolution of precursors to this compound or its derivatives. For example, lipase-catalyzed acylation or hydrolysis of a related amino alcohol can establish the desired stereocenter with high enantioselectivity. The use of immobilized enzymes is also a growing trend, as it simplifies catalyst separation and reuse, contributing to more sustainable and cost-effective processes.

Table 2: Potential Biocatalytic Transformations for this compound Synthesis

| Enzyme Class | Biocatalytic Reaction | Substrate | Product |

|---|---|---|---|

| Nitrilase | Enantioselective hydrolysis | Racemic 3-aminobutyronitrile | Enantiopure 3-aminobutanoic acid and unreacted 3-aminobutyronitrile |

| Lipase | Kinetic resolution via acylation | Racemic precursor alcohol | Enantiopure acylated alcohol and unreacted alcohol |

| Amidase | Hydrolysis of amide intermediate | 3-Boc-aminobutyramide | 3-Boc-aminobutanoic acid |

Expansion of Stereoselective Applications in Complex Target Synthesis

As a chiral building block, this compound is a valuable starting material for the synthesis of more complex and biologically active molecules. Future research will likely focus on expanding its applications in the stereoselective synthesis of natural products, pharmaceutical intermediates, and novel peptidomimetics.

The β-amino acid structure inherent in this compound is a key component of many bioactive peptides and small molecule drugs. The development of novel synthetic methodologies that utilize this compound to introduce this motif into larger molecules is an active area of research. For example, its use in asymmetric Mannich reactions or as a nucleophile in conjugate additions can lead to the formation of new carbon-carbon bonds with excellent stereocontrol.

The synthesis of alkaloids and other nitrogen-containing natural products often requires the stereoselective installation of amine functionalities. This compound can serve as a versatile precursor to chiral amines, amides, and other nitrogenous compounds, making it a valuable tool in the total synthesis of these complex targets. The development of new catalytic methods that enable the efficient coupling of this compound with other synthetic fragments will be crucial in expanding its utility in this area.

Table 3: Potential Complex Targets Synthesized from this compound

| Target Molecule Class | Key Synthetic Transformation | Potential Application |

|---|---|---|

| Bioactive Peptides | Peptide coupling | Therapeutics with enhanced metabolic stability |

| Alkaloids | Cyclization reactions | Pharmaceuticals, research tools |

| Chiral Amines | Reduction of the nitrile group | Catalysts, pharmaceutical intermediates |

| Heterocyclic Compounds | Intramolecular cyclization | Agrochemicals, pharmaceuticals |

Computational Studies and Molecular Modeling in Reaction Design

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes. In the context of this compound chemistry, computational studies are expected to play a significant role in advancing the field.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of key reactions involving this compound, providing insights into the factors that control stereoselectivity. This information can then be used to design more selective catalysts or to optimize reaction conditions to favor the formation of the desired stereoisomer. For example, DFT studies can help in understanding the binding of a substrate to a chiral catalyst, guiding the development of more effective asymmetric transformations.

Molecular dynamics (MD) simulations are particularly useful for studying biocatalytic processes. MD simulations can model the interaction of this compound or its precursors with the active site of an enzyme, such as a nitrilase or lipase. thieme-connect.de This can help to explain the observed enantioselectivity of the enzyme and can guide protein engineering efforts to improve its catalytic efficiency and selectivity. By simulating the entire catalytic cycle, researchers can gain a detailed understanding of the enzyme's mechanism, which is crucial for the development of novel biocatalytic systems.

Table 4: Application of Computational Methods in this compound Chemistry

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies | Prediction of reaction stereoselectivity, catalyst design |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions | Understanding the basis of enzyme selectivity, guiding protein engineering |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reaction mechanisms | Detailed elucidation of catalytic pathways |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- FT-IR : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (Boc carbonyl) .

Advanced Consideration

High-resolution mass spectrometry (HRMS) can differentiate between structural isomers (e.g., tert-butyl vs. other protecting groups) by exact mass matching (C₉H₁₆N₂O₂, [M+H]⁺ = 185.1285) .

How does the stability of this compound vary under different storage conditions?

Q. Basic Research Focus

- Short-Term Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors .

- Long-Term Stability : Under inert gas (N₂/Ar) at –20°C, the compound remains stable for >12 months .

Advanced Consideration

Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, suggesting thermal instability during high-temperature reactions .

What are the key reaction mechanisms involving this compound in nucleophilic substitutions?

Advanced Research Focus

The nitrile group acts as a weak nucleophile, but the Boc-protected amine enables selective transformations:

- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 3-aminobutyronitrile for further coupling .

- Cyanoalkylation : Under basic conditions (e.g., K₂CO₃), the nitrile participates in Michael additions with α,β-unsaturated carbonyls .

How can researchers address contradictions in reported reactivity of this compound across studies?

Advanced Research Focus

Contradictions often arise from solvent polarity or trace impurities. Mitigation strategies include:

- Controlled Replicates : Repeat experiments with rigorously dried solvents (e.g., molecular sieves in THF) .

- Empirical Falsification : Use design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing divergent results .

What analytical strategies identify degradation products of this compound in long-term studies?

Q. Advanced Research Focus

- LC-HRMS : Detect hydrolyzed products like 3-aminobutyronitrile (m/z 85.0763 [M+H]⁺) or tert-butyl alcohol .

- NMR Kinetics : Monitor Boc group hydrolysis in D₂O-containing solvents by tracking tert-butyl signal decay .

Why is Boc protection preferred over other groups for 3-aminobutyronitrile in peptide synthesis?

Q. Basic Research Focus

- Stability : Boc resists basic/neutral conditions but cleaves cleanly under mild acids (e.g., TFA), avoiding side reactions with nitriles .

- Compatibility : Unlike Fmoc, Boc does not require UV-sensitive deprotection, simplifying photolabile peptide strategies .

How does solvent choice influence the reactivity of this compound in multi-step syntheses?

Q. Advanced Research Focus

- Polar Solvents (DMF, DMSO) : Stabilize intermediates in SN2 reactions but risk Boc cleavage at elevated temperatures.

- Nonpolar Solvents (Toluene) : Minimize hydrolysis but reduce nitrile nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。